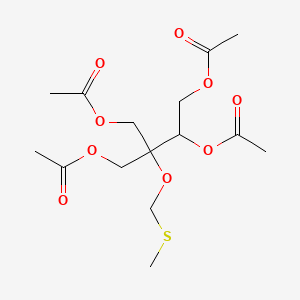
MTAT
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MTAT is a chemical compound with the molecular formula C15H24O9S and a molecular weight of 380.4 g/mol. This compound is characterized by the presence of a methylthiomethyl group attached to the apiitol backbone, which is further acetylated at four positions. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of a dimethyl sulfide-benzoyl peroxide mixture in acetonitrile or a dimethyl sulfoxide-acetic anhydride-acetic acid mixture . The reaction conditions are carefully controlled to ensure the selective introduction of the methylthiomethyl group without affecting other functional groups.
Industrial Production Methods
Industrial production of MTAT may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
MTAT undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as lead tetraacetate, which cleaves the glycol bonds to form carbonyl compounds.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, leading to the formation of alcohols.
Substitution: The methylthiomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Lead tetraacetate in acetic acid or benzene.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Thiomethyl derivatives or amine derivatives.
科学研究应用
MTAT is used in various scientific research applications, including:
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Industry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of MTAT involves the interaction of the methylthiomethyl group with various molecular targets. This group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The acetyl groups provide stability and protect the molecule from unwanted side reactions. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in metabolic pathways.
相似化合物的比较
Similar Compounds
3-O-Methylthiomethylribonucleosides: These compounds have a similar methylthiomethyl group attached to a ribonucleoside backbone.
O,S-Acetals: Compounds with similar structural features and reactivity.
Uniqueness
MTAT is unique due to its specific combination of a methylthiomethyl group and multiple acetyl groups. This combination provides distinct chemical properties, making it valuable in various research applications. Its ability to undergo selective chemical reactions and its stability under different conditions set it apart from other similar compounds.
属性
CAS 编号 |
128536-85-6 |
|---|---|
分子式 |
C15H24O9S |
分子量 |
380.4 g/mol |
IUPAC 名称 |
[2,4-diacetyloxy-3-(acetyloxymethyl)-3-(methylsulfanylmethoxy)butyl] acetate |
InChI |
InChI=1S/C15H24O9S/c1-10(16)20-6-14(24-13(4)19)15(23-9-25-5,7-21-11(2)17)8-22-12(3)18/h14H,6-9H2,1-5H3 |
InChI 键 |
PXRLINJSGODLMV-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(C(COC(=O)C)(COC(=O)C)OCSC)OC(=O)C |
规范 SMILES |
CC(=O)OCC(C(COC(=O)C)(COC(=O)C)OCSC)OC(=O)C |
同义词 |
1,2,4-tri-O-acetyl-3-C-(acetoxymethyl)-3-O-(methylthiomethyl)glycerol-tetritol 3-O-(methylthiomethyl)apiitol tetraacetate MTAT |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















